molecular formula C13H20N4O2 B12641843 (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

(4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B12641843
M. Wt: 264.32 g/mol
InChI Key: FQTHRUANCQWFQT-UHFFFAOYSA-N
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Description

The compound "(4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone" is a heterocyclic molecule featuring a 1,2,3-triazole core substituted at position 4 with a 1-hydroxycyclohexyl group and at position 2 with a pyrrolidinyl-methanone moiety. This structure combines a rigid triazole ring with a conformationally flexible cyclohexanol substituent and a polar pyrrolidine carbonyl group.

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

[4-(1-hydroxycyclohexyl)triazol-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H20N4O2/c18-12(16-8-4-5-9-16)17-14-10-11(15-17)13(19)6-2-1-3-7-13/h10,19H,1-9H2

InChI Key

FQTHRUANCQWFQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NN(N=C2)C(=O)N3CCCC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other suitable methods.

    Attachment of the Pyrrolidinyl Group: This step involves the reaction of the triazole derivative with a pyrrolidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The methanone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of triazole derivatives with biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

The potential medicinal applications of this compound include its use as an antifungal, antibacterial, or anticancer agent. Its triazole moiety is known for its ability to inhibit various enzymes and proteins.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The cyclohexyl and pyrrolidinyl groups may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the (2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone core but differing in substituents at the triazole’s 4-position.

Table 1: Structural and Molecular Comparison

Compound Name 4-Substituent Molecular Formula Molecular Weight Key Features
(4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone 1-Hydroxycyclohexyl C₁₄H₂₁N₄O₂* ~293.35 Polar hydroxyl group, saturated cyclohexane
4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-ylmethanone (CAS 1312782-39-0) 4-Phenoxyphenyl C₁₉H₁₈N₄O₂ 334.14 Aromatic, lipophilic, extended conjugation
4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone 3,5-Difluorophenyl C₁₄H₁₃F₂N₅O 321.29 Electron-withdrawing fluorines, enhanced metabolic stability

*Calculated molecular formula and weight based on structural analysis.

Key Observations:

Substituent Effects on Polarity and Solubility: The hydroxycyclohexyl group in the target compound introduces a polar hydroxyl group, likely improving aqueous solubility compared to the lipophilic 4-phenoxyphenyl and 3,5-difluorophenyl analogs.

Conformational Flexibility: The hydroxycyclohexyl substituent introduces conformational flexibility due to the cyclohexane ring’s chair-boat interconversion, whereas aromatic substituents (e.g., phenoxyphenyl) enforce planar rigidity. This flexibility may influence pharmacokinetic properties like membrane permeability .

Hydrogen-Bonding Potential: The hydroxyl group in the target compound can act as a hydrogen-bond donor, a feature absent in the fluorinated or purely aromatic analogs. This may enhance interactions with polar biological targets, such as enzymes or receptors .

Synthetic Accessibility: The triazole core in all compounds is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydroxycyclohexyl group could be introduced via cyclohexanol-derived alkynes, while aromatic substituents may require halogenated precursors or Suzuki couplings .

Biological Activity

The compound (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule notable for its unique structural features, including a triazole ring and a pyrrolidine moiety. This compound has attracted significant interest in pharmaceutical research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer agents.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4O2C_{10}H_{16}N_{4}O_{2}, with a molecular weight of 224.26 g/mol. The presence of both hydroxycyclohexyl and pyrrolidine functionalities within a triazole framework enhances its solubility and bioavailability compared to other similar compounds.

Structural Features

FeatureDescription
Triazole Ring Provides stability and hydrogen bonding capabilities.
Pyrrolidine Moiety Contributes to the compound's biological activity.
Hydroxycyclohexyl Group Increases lipophilicity and potential interactions with biological targets.

Biological Activity

Research into the biological activity of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone has revealed several promising avenues:

Antimicrobial Activity

Studies have indicated that compounds containing triazole rings often exhibit significant antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens. For example, related triazole derivatives have shown effectiveness against fungal infections and bacterial strains.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer activity. Similar compounds with triazole structures have been evaluated for their ability to inhibit tumor cell proliferation. The combination of the triazole ring with the pyrrolidine moiety may contribute to this activity by interfering with cellular signaling pathways involved in cancer progression.

Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Synthesis and Evaluation : The synthesis typically involves multi-step organic reactions designed to produce the compound in sufficient quantities for testing. Initial evaluations have focused on its interaction with various cancer cell lines.
  • Case Studies :
    • A study on related triazole derivatives demonstrated significant anticancer activity against HeLa cells, suggesting that similar mechanisms may be applicable to (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone.
    • Antimicrobial screening has shown that compounds with similar structural features exhibit remarkable activity against common pathogens.

Comparative Analysis

To better understand the potential of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone, it is useful to compare it with other structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Triazole Derivative ATriazole ring + alkyl side chainAntifungal
Pyrrolidine Derivative BPyrrolidine + aromatic ringAnticancer
Hydroxy Triazole CHydroxy group + triazoleAntimicrobial

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